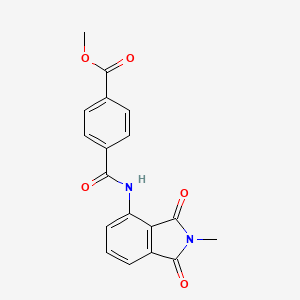
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” is a synthetic compound used in various scientific experiments. It is a derivative of isoindolinone, a heterocyclic compound that is found in a variety of natural products and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of isoindolinones, including “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate”, has been explored in various studies . One method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This reaction provides a convenient access to 3,3-disubstituted isoindolinones .Molecular Structure Analysis
The molecular structure of “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” has been analyzed in several studies . The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in 3-position .Physical And Chemical Properties Analysis
“Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” is a solid compound . Its molecular formula is C18H14N2O5 and its molecular weight is 338.319. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume have been reported .Aplicaciones Científicas De Investigación
Antimicrobial Agents
“Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could be used in the synthesis of new 1,3,4-thiadiazole derivatives, which have been evaluated as potent antimicrobial agents . These compounds have shown significant activity against various bacteria, including E. coli, B. mycoides, and C. albicans .
Antiviral Activity
Indole derivatives, which include “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate”, have been reported to possess antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Agents
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Agents
Indole derivatives have shown potential as anticancer agents . Therefore, “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could be used in the development of new anticancer drugs .
Anti-HIV Agents
Indole derivatives have been reported to possess anti-HIV activity . This suggests that “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could potentially be used in the development of new anti-HIV drugs .
Antioxidant Agents
Indole derivatives have also been found to exhibit antioxidant properties . This suggests that “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could potentially be used in the development of new antioxidant drugs .
Antitubercular Agents
Indole derivatives have shown potential as antitubercular agents . Therefore, “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could be used in the development of new antitubercular drugs .
Antidiabetic Agents
Indole derivatives have been reported to possess antidiabetic activity . This suggests that “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could potentially be used in the development of new antidiabetic drugs .
Direcciones Futuras
The future directions for the study of “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety and hazards .
Mecanismo De Acción
Target of Action
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are yet to be fully identified due to the complexity of its structure and the broad spectrum of its biological activities .
Mode of Action
The interaction of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate with its targets results in a variety of biological responses. The compound’s mode of action is believed to be related to its ability to bind to these targets and induce changes in their function . .
Biochemical Pathways
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is known to affect several biochemical pathways. Its broad-spectrum biological activities suggest that it may interact with multiple pathways, leading to diverse downstream effects
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate’s action are diverse, reflecting its broad-spectrum biological activities . These effects are likely to be the result of the compound’s interactions with its various targets and its impact on multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate can be influenced by various environmental factors. These may include the physiological conditions under which the compound is administered, as well as the presence of other compounds that may interact with Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate .
Propiedades
IUPAC Name |
methyl 4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-16(22)12-4-3-5-13(14(12)17(20)23)19-15(21)10-6-8-11(9-7-10)18(24)25-2/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIKXAFGTZSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

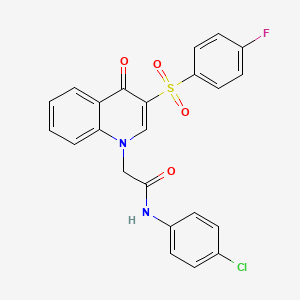
![(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2613597.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)
![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)
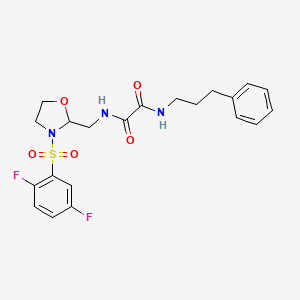
![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)
![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)
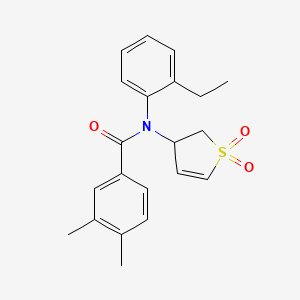
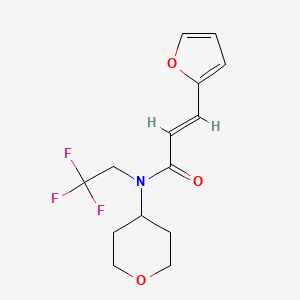
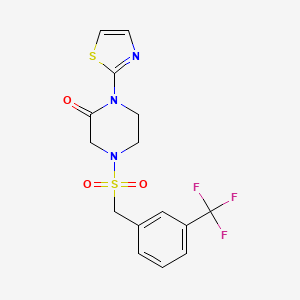
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)
![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)